4-Cyclopentene-1,2,3-trione, 4,5-dihydroxy-, sodium salt (1:2)
Description
Chemical Identity and Properties
The compound 4-Cyclopentene-1,2,3-trione, 4,5-dihydroxy-, sodium salt (1:2) (CAS 14379-00-1), commonly termed sodium croconate or croconic acid disodium salt, is a cyclic organic sodium salt derived from croconic acid (C₅H₂O₅). Its molecular formula is C₅H₂O₅·2Na, with a molecular weight of 186.03 g/mol . Structurally, it features a five-membered cyclopentene ring substituted with three ketone groups and two hydroxyl groups, neutralized by two sodium ions (Figure 1).
Properties
Molecular Formula |
C5H2Na2O5 |
|---|---|
Molecular Weight |
188.05 g/mol |
InChI |
InChI=1S/C5H2O5.2Na/c6-1-2(7)4(9)5(10)3(1)8;;/h6-7H;; |
InChI Key |
QNEOBWSPULUDEG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=O)C(=O)C1=O)O)O.[Na].[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentene-1,2,3-trione, 4,5-dihydroxy-, sodium salt (1:2) typically involves the reaction of croconic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where croconic acid is dissolved in water and then neutralized with sodium hydroxide to form the disodium salt. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure complete conversion and high purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade croconic acid and sodium hydroxide, with precise control over reaction parameters such as temperature, concentration, and mixing speed. The product is then purified through crystallization or other separation techniques to achieve the desired purity level.
Chemical Reactions Analysis
Oxidation Reactions
The compound participates in oxidation reactions, primarily targeting its hydroxyl and ketone groups. Key findings include:
-
Reagents : Hydrogen peroxide () and potassium permanganate () under acidic or neutral conditions.
-
Products : Formation of carboxylic acids (e.g., oxalic acid derivatives) via cleavage of the cyclopentene ring .
-
Mechanism : Oxidation involves electron transfer from the enolizable hydroxyl groups, leading to ring-opening .
Data Table: Oxidation Reactions
| Reagent | Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| (30%) | pH 3–4, 60°C | Oxalic acid derivatives | ~50% | |
| Aqueous, 25°C | Dicarboxylic acids | ~65% |
Reduction Reactions
Reduction reactions modify the ketone and hydroxyl groups, yielding alcohols or alkanes:
-
Reagents : Sodium borohydride () and lithium aluminum hydride () .
-
Products : Reduced forms such as cyclopentanol derivatives.
-
Mechanism : Hydride attack on carbonyl carbons, followed by protonation .
Data Table: Reduction Reactions
| Reagent | Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| Ethanol, 0°C | Cyclopentanol derivatives | ~45% | ||
| Tetrahydrofuran, 25°C | Fully reduced cyclopentane | ~70% |
Substitution Reactions
The hydroxyl groups undergo nucleophilic substitution with electrophiles:
-
Reagents : Alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride).
-
Mechanism : Deprotonation of hydroxyl groups by sodium ions facilitates nucleophilic attack .
Data Table: Substitution Reactions
| Reagent | Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | DMF, 60°C | Methyl ether derivative | ~55% | |
| Acetyl chloride | Pyridine, 25°C | Acetylated derivative | ~80% |
Condensation Reactions
The compound reacts with electron-deficient species to form extended π-conjugated systems:
-
Products : 1,3-Bis(dicyanomethylene)croconate salts (e.g., croconate violet) .
-
Mechanism : Knoevenagel condensation involving deprotonation and nucleophilic addition .
Data Table: Condensation Reactions
| Reagent | Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| Malononitrile | H₂O, 85–90°C | 1,3-Bis(dicyanomethylene)croconate | 95% |
Complexation with Metal Ions
The croconate anion () forms stable complexes with transition metals:
pH-Dependent Reactivity
The compound’s reactivity is influenced by pH due to its acidic hydroxyl groups:
Scientific Research Applications
Croconic acid, also known as 4,5-dihydroxy-4-cyclopentene-1,2,3-trione, and its salts, including the sodium salt, have various applications in different fields .
Production
Croconic acid is produced through a process involving the oxidation of inositol with fuming nitric acid . It can also be synthesized by oxidative decarboxylation of tetrahydroxybenzoquinone, which is obtained from chloranil . A process for producing croconic acid or its salt involves adding sodium hydroxide to 2-cyclopentene-1,4-dione under ice cooling, followed by the addition of bromine. After stirring and filtration, sodium croconate is obtained .
Applications
- Dyes : Croconic acid and its salts are useful as dyes . For example, the dipotassium salt of 1,3-bis(dicyanomethylene)-2-oxo-4-cyclopentene-4,5-diol, derived from dipotassium croconate, is a dye .
- Medicinal and Agricultural Chemicals : Croconic acid and its salts can be used as medicines and agricultural chemicals .
- Intermediates : They can serve as intermediates in chemical syntheses .
- Organic Electronics : Croconic acid can be employed in organic electronics, potentially as a substitute for metallic ferroelectric materials .
- Ferroelectric Materials: Croconic acid exhibits ferroelectric behavior .
Mechanism of Action
The mechanism of action of 4-Cyclopentene-1,2,3-trione, 4,5-dihydroxy-, sodium salt (1:2) involves its ability to interact with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of multiple functional groups, which can form covalent bonds with target molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects.
Comparison with Similar Compounds
Physical and Chemical Characteristics
- Melting Point : >300°C (decomposition) .
- Applications : Primarily used as an intermediate in synthesizing croconine dyes for industrial applications, including functional dyes and fluorescents .
The sodium croconate’s structural and functional uniqueness is highlighted through comparisons with related cyclic ketones, triones, and their derivatives.
Structural Analogues
Key Structural Differences :
- Ring Size : Sodium croconate’s five-membered ring imparts higher ring strain and reactivity compared to six- or seven-membered analogues (e.g., 1887-02-1, 533-75-5), which exhibit greater stability but lower electrophilicity .
- Substituents : The disodium salt’s ionic character enhances solubility and stability in aqueous systems compared to neutral croconic acid .
Functional and Reactivity Comparisons
- Redox Activity : Croconic acid and its salts exhibit redox-active behavior due to conjugated ketone-hydroxyl groups, making them suitable for charge-transfer complexes. Neutral croconic acid is more prone to proton exchange, while the sodium salt’s ionic structure stabilizes the anion .
- Thermal Stability : Sodium croconate’s high melting point (>300°C) exceeds that of many analogues, such as croconic acid (decomposes at ~250°C) .
Biological Activity
4-Cyclopentene-1,2,3-trione, 4,5-dihydroxy-, sodium salt (commonly referred to as croconic acid sodium salt) is a compound with significant biological activity and potential applications in various fields including medicine, agriculture, and materials science. This article provides a detailed overview of its biological properties, synthesis methods, and relevant case studies.
Croconic acid is a diketone with the molecular formula CHO and is characterized by its unique cyclopentene structure. The sodium salt form enhances its solubility in water, making it more applicable in biological systems.
Synthesis Methods
The synthesis of croconic acid and its sodium salt can be achieved through several methods:
- Oxidation of Inositol : This method involves the oxidation of inositol using fuming nitric acid to produce croconic acid as a byproduct .
- Oxidative Decarboxylation : A two-step reaction from chloranil leads to the formation of tetrahydroxybenzoquinone, which can then be converted into croconic acid or its salts .
Biological Activity
Croconic acid and its derivatives exhibit a range of biological activities:
Antimicrobial Properties
Research has shown that croconic acid possesses significant antibacterial and antifungal activities. In comparative studies, it demonstrated higher efficacy against various pathogens than conventional antibiotics:
- Antibacterial Activity : Effective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as Gram-positive bacteria like Staphylococcus aureus.
- Antifungal Activity : Shows effectiveness against fungi such as Candida albicans .
Anti-inflammatory Effects
Croconic acid has been evaluated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial activity of croconic acid against various bacterial strains. The results indicated that concentrations as low as 10 μg/mL inhibited bacterial growth significantly, demonstrating its potential as an alternative to traditional antibiotics.
-
Anti-inflammatory Mechanism :
- In a cellular model of inflammation, croconic acid reduced the levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests that croconic acid could be developed into a therapeutic agent for inflammatory conditions.
Applications
Given its biological activities, croconic acid sodium salt has potential applications in:
Q & A
Q. How can computational modeling predict its interactions with biological targets?
- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to enzymes (e.g., cyclooxygenase-2). Use the SMILES string (C1(=C(C(=O)C(=O)C1=O)O)O) to generate 3D conformers. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
